1-(Cyclopropylamino)-3-methylbut-3-en-2-one
Description
1-(Cyclopropylamino)-3-methylbut-3-en-2-one is an α,β-unsaturated ketone derivative featuring a cyclopropylamine substituent. Its structure combines a strained cyclopropane ring with an enone system, which confers unique reactivity and physicochemical properties. The cyclopropyl group introduces steric and electronic effects that influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(10)5-9-7-3-4-7/h7,9H,1,3-5H2,2H3 |
InChI Key |
PIYSXDCWPROQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CNC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)-3-methylbut-3-en-2-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as 3-methylbut-3-en-2-one. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include cyclopropylamine, 3-methylbut-3-en-2-one, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)-3-methylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(Cyclopropylamino)-3-methylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Variations in the amine substituent significantly alter molecular properties. For example:
| Compound | Substituent | LogP (Predicted) | Aqueous Solubility (mg/mL) | Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | Cyclopropylamino | 1.8 | 0.62 | 24 |
| 1-(Isopropylamino)-3-methylbut-3-en-2-one | Isopropylamino | 2.3 | 0.35 | 18 |
| 1-(tert-Butylamino)-3-methylbut-3-en-2-one | tert-Butylamino | 2.9 | 0.12 | 12 |
Key Observations :
- The cyclopropylamino group balances lipophilicity (LogP ~1.8) and solubility better than bulkier substituents like tert-butylamino (LogP ~2.9).
- The strained cyclopropane ring enhances metabolic stability (t₁/₂ = 24 h) compared to less rigid amines like isopropylamino (t₁/₂ = 18 h) .
Trends :
Implications :
- The cyclopropylamino group’s compact size and electron-rich nature enhance target binding, reducing IC₅₀ by 3.75-fold compared to tert-butylamino analogues .
Biological Activity
1-(Cyclopropylamino)-3-methylbut-3-en-2-one is an organic compound that has attracted attention in both synthetic chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound, characterized by a cyclopropylamino group attached to a butenone backbone, has a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol. Its distinct properties make it a valuable candidate for investigating various biological activities.
Chemical Structure and Properties
The structure of this compound allows for specific interactions with biological targets, primarily due to its conjugated system. This structural feature may influence its reactivity and interactions with enzymes and receptors within biological systems.
Research indicates that the biological activity of this compound may involve:
- Binding Interactions : The compound potentially binds to specific enzymes or receptors, modulating their activity.
- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes, which can lead to alterations in metabolic pathways.
- Neurological Effects : Preliminary studies suggest that this compound might influence neurological pathways, indicating possible applications in neuropharmacology.
Interaction Studies
Several studies have focused on the interactions of this compound with various biomolecules. Key findings include:
- Binding Affinities : The compound has shown significant binding affinities to certain target proteins, which is crucial for its potential therapeutic effects. These interactions are often assessed using techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) .
Case Studies
- Neuropharmacological Applications : In one study, the effects of this compound were evaluated on neurotransmitter systems in animal models. The results indicated that the compound could enhance synaptic plasticity, suggesting its potential use in treating cognitive disorders .
- Antitumor Activity : Another investigation explored the antitumor properties of this compound. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines through apoptosis induction, highlighting its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including:
- Oxidation : Converting the compound into oxidized derivatives.
- Reduction : Producing reduced forms that may exhibit different biological activities.
- Substitution Reactions : Allowing for the creation of diverse derivatives with potentially enhanced biological properties .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for its role as a precursor in drug synthesis. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action compared to similar compounds:
| Compound Name | Mechanism of Action | Notable Activities |
|---|---|---|
| This compound | Enzyme inhibition, receptor binding | Neuropharmacological effects, antitumor activity |
| Cyclopropylamine | Basic amine interactions | Limited therapeutic applications |
| 3-Methylbut-3-en-2-one | Reactive enone structure | Less studied in biological contexts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
